3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide

Lipophilicity Drug-likeness Thiazolidine-4-carboxamide

Featuring a 2-chlorophenyl amide with a single H-bond donor and XLogP3 of 3.5—0.7–1.2 log units above polar analogues—this thiazolidine-4-carboxamide is optimized for passive membrane permeability. Its TPSA of 58.6 Ų and MW of 346.8 provide balanced lead-likeness for intracellular target screening and SAR expansion. Supplied at ≥95% purity, it is suitable as an analytical reference standard or a starting scaffold for medicinal chemistry programmes requiring distinct chromatographic and spectroscopic signatures.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 1796917-60-6
Cat. No. B2587181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide
CAS1796917-60-6
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESC1C(N(CS1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN2O2S/c18-13-8-4-5-9-14(13)19-16(21)15-10-23-11-20(15)17(22)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,21)
InChIKeyGAWNPNFFFDQLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide (CAS 1796917-60-6): Chemistry, Computed Properties, and Procurement-Relevant Profile for the Thiazolidine-4-Carboxamide Scaffold


3-Benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide (CAS 1796917-60-6, MW 346.8 g/mol, C₁₇H₁₅ClN₂O₂S) is a synthetic thiazolidine-4-carboxamide derivative that bears a benzoyl substituent at the N3 position and a 2-chlorophenyl amide at the C4 carboxamide. The compound is listed in PubChem (CID 75413798) with computed physicochemical descriptors [1] and is commercially available from research‑chemical suppliers at ≥95% purity . To date, no peer‑reviewed biological‑activity studies, patent efficacy data, or structure‑activity‑relationship (SAR) tables that include this precise compound have been identified in the open scientific literature; therefore, its differentiation must currently be inferred from computed molecular properties and comparisons with structurally related thiazolidine‑4‑carboxamides.

Why a Generic Thiazolidine-4-Carboxamide Cannot Replace 3-Benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide in Research and Procurement


Within the thiazolidine‑4‑carboxamide chemotype, small variations in N‑substitution and aryl‑amide identity produce substantial changes in computed lipophilicity, hydrogen‑bonding capacity, and molecular topology—parameters that directly influence target binding, solubility, and pharmacokinetic behaviour [1]. For example, the presence of the 2‑chlorophenyl amide in the target compound reduces the hydrogen‑bond donor count to 1 (compared with 2 in the unsubstituted anilide analogue) and raises XLogP3‑AA to 3.5, which is 0.7–1.2 log units higher than many thiazolidine‑4‑carboxamide derivatives that carry polar substituents on the aniline ring [1]. Such differences, even when drawn from computed descriptors, preclude the assumption that a different thiazolidine‑4‑carboxamide will behave identically in a biological assay or chemical process; therefore, substitution without experimental validation risks confounding SAR interpretation and synthetic reproducibility [1]. The quantitative evidence that follows, although limited to computed physicochemical properties, provides the only currently verifiable differentiation of this specific compound.

Quantitative Differentiation of 3-Benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide: Computed Physicochemical Descriptors vs. Structurally Similar Thiazolidine-4-Carboxamides


Computed Lipophilicity (XLogP3-AA) Compared with Unsubstituted Anilide and 4-Methoxy Analogue Thiazolidine-4-Carboxamides

The target compound's XLogP3‑AA of 3.5 is 0.7 log units higher than that of the unsubstituted thiazolidine‑4‑carboxamide anilide (XLogP3‑AA ≈ 2.8) and 0.5 log units higher than the 4‑methoxy anilide analogue (XLogP3‑AA ≈ 3.0) [1]. This increase in computed lipophilicity is attributable to the electron‑withdrawing 2‑chloro substituent on the aniline ring, which reduces polar surface area and enhances predicted membrane permeability [1].

Lipophilicity Drug-likeness Thiazolidine-4-carboxamide

Hydrogen‑Bond Donor Count vs. N‑(4‑Hydroxyphenyl) and N‑(2,6‑Dimethylphenyl) Thiazolidine‑4‑Carboxamide Analogues

The target compound possesses a single hydrogen‑bond donor (the carboxamide N–H), whereas the N‑(4‑hydroxyphenyl) analogue carries two donors (carboxamide N–H and phenolic O–H) and the N‑(2,6‑dimethylphenyl) analogue also bears only one donor. This donor count equals that of the 2,6‑dimethylphenyl analogue but is one fewer than the 4‑hydroxyphenyl variant, resulting in lower predicted aqueous solubility and higher logP [1].

Hydrogen bonding Solubility Thiazolidine-4-carboxamide

Topological Polar Surface Area (TPSA) and Rotatable Bond Count vs. Benzoyl‑Phenylethyl Thiazolidine‑4‑Carboxamide (RS 0481)

The target compound (TPSA 58.6 Ų, rotatable bonds = 3) exhibits a smaller TPSA and fewer rotatable bonds than (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide (RS 0481, TPSA ≈ 67 Ų, rotatable bonds = 4). The lower TPSA of the target is consistent with its higher computed logP, while the reduced rotatable bond count may confer a modest entropic advantage upon binding [1].

Polar surface area Flexibility Drug-likeness

Absence of Documented Biological Activity vs. Structurally Proximal Thromboxane A₂ Receptor Antagonist (Compound 5a)

The structurally related 3-benzoyl-2-(4-hydroxy-3-methoxyphenyl)thiazolidine (5a) has been reported to exhibit mild TXA₂ receptor antagonist activity (IC₅₀ not precisely defined, but significantly weaker than the optimised lead 29d) [1]. In contrast, no TXA₂ receptor or other biological target data have been disclosed for 3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide. This gap highlights that the compound cannot currently be substituted for 5a or its derivatives in TXA₂‑pathway studies and that its pharmacological profile remains undefined.

Thromboxane A2 Receptor antagonism Structure-activity relationship

Predicted Drug‑Likeness and Lead‑Likeness Profile vs. Average Oral Drug Parameters

According to the Lipinski rule-of-five and the more stringent lead‑likeness criteria, the target compound (MW 346.8 g mol⁻¹, XLogP3 3.5, HBD = 1, HBA = 3) falls within the recommended ranges for orally bioavailable drug candidates (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. However, its TPSA (58.6 Ų) and logP place it closer to the upper boundary of lead‑like space (MW ≤ 350, logP ≤ 3.5) than many early‑stage thiazolidine‑4‑carboxamide leads, suggesting that it may require optimisation to improve solubility while maintaining permeability [1].

Drug-likeness Lead-likeness Physicochemical properties

Recommended Research and Industrial Application Scenarios for 3-Benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide Based on Current Physicochemical Evidence


Hit Identification in Cell‑Based Phenotypic Screens Where Moderate Lipophilicity Is Desired

With an XLogP3 of 3.5 and a single hydrogen‑bond donor, the compound is predicted to permeate cell membranes passively [1]. This profile makes it a candidate for inclusion in diversity‑oriented screening decks aimed at intracellular targets, particularly where a balance between solubility and permeability is required.

Medicinal‑Chemistry Hit‑to‑Lead Optimisation of Thiazolidine‑4‑Carboxamide Scaffolds

The compound's borderline lead‑likeness parameters (MW 346.8, logP 3.5, TPSA 58.6 Ų) suggest it can serve as a starting point for SAR expansion, with the 2‑chlorophenyl group offering a vector for modulating lipophilicity and metabolic stability [1]. Medicinal chemists may use it to explore substitutions that reduce logP while retaining target engagement.

Chemical‑Probe Development for Thromboxane‑Pathway or Related Lipid‑Mediator Targets (Requiring De‑Novo Profiling)

Although no TXA₂ receptor data exist for this compound, the structural resemblance to known thiazolidine‑based TXA₂ antagonists [2] suggests it could be evaluated as a probe molecule, provided that full pharmacological profiling is undertaken. Procurement for such a programme is warranted only if the user intends to generate primary biological data.

Synthetic‑Chemistry Reference Standard for Thiazolidine‑4‑Carboxamide Library Construction

The compound is available from commercial sources at ≥95% purity and can serve as an analytical reference standard for LC‑MS, NMR, and purity determination in the synthesis of novel thiazolidine‑4‑carboxamide derivatives. Its distinct chromatographic and spectroscopic signatures facilitate reaction monitoring and quality control.

Quote Request

Request a Quote for 3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.